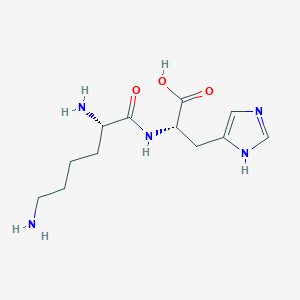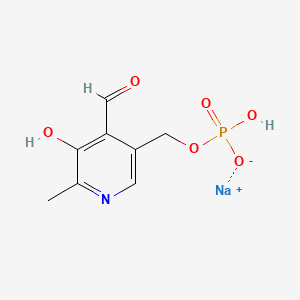
Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate is a chemical compound with the molecular formula C8H10NO6PNa and a molecular weight of 269.12 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with formyl, hydroxy, and methyl groups, as well as a phosphate ester group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate involves several steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution Reactions: The formyl, hydroxy, and methyl groups are introduced onto the pyridine ring through substitution reactions using specific reagents and conditions.
Phosphorylation: The final step involves the phosphorylation of the pyridine derivative to form the phosphate ester group.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include the use of automated reactors and stringent quality control measures to meet industrial standards.
化学反応の分析
Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Phosphorylation: The phosphate ester group can participate in phosphorylation reactions to form various phosphorylated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields a hydroxymethyl derivative.
科学的研究の応用
Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用機序
The mechanism of action of Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phosphate ester group can participate in phosphorylation reactions, modulating the activity of enzymes and signaling pathways.
類似化合物との比較
Sodium 4-formyl-5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate can be compared with other similar compounds, such as:
Sodium 4-formyl-5-hydroxy-3-pyridylmethyl hydrogen phosphate: Lacks the methyl group, which may affect its reactivity and biological activity.
Sodium 4-formyl-6-methyl-3-pyridylmethyl hydrogen phosphate: Lacks the hydroxy group, which may influence its solubility and chemical properties.
Sodium 5-hydroxy-6-methyl-3-pyridylmethyl hydrogen phosphate:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their combined effects on its chemical and biological properties.
特性
CAS番号 |
22816-56-4 |
|---|---|
分子式 |
C8H9NNaO6P |
分子量 |
269.12 g/mol |
IUPAC名 |
sodium;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate |
InChI |
InChI=1S/C8H10NO6P.Na/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);/q;+1/p-1 |
InChIキー |
LWRNKHPBGKDNFK-UHFFFAOYSA-M |
正規SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


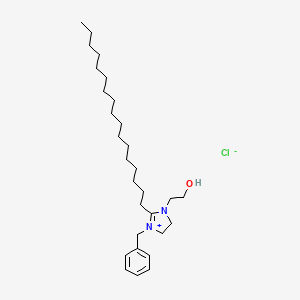
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
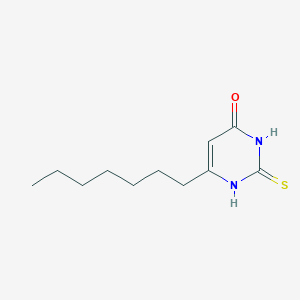
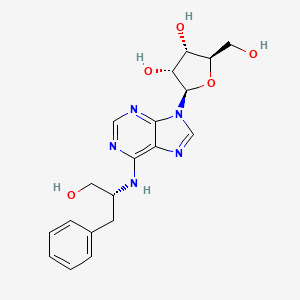
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)

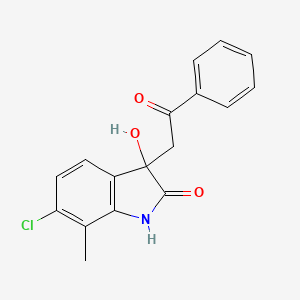
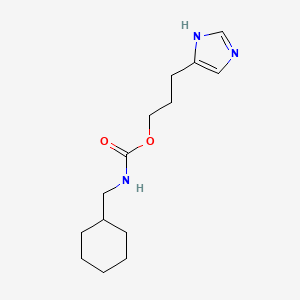
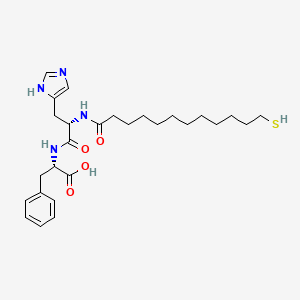
![4-([1,1'-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B12930474.png)
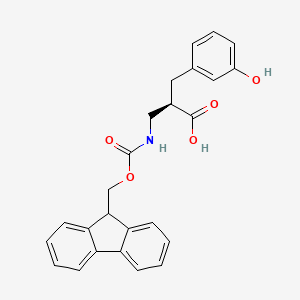
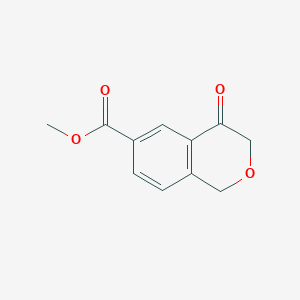
![3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
